![molecular formula C24H18O3P+ B14468722 Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium CAS No. 65463-59-4](/img/structure/B14468722.png)
Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium is a complex organophosphorus compound characterized by the presence of biphenyl groups attached to a phosphorus atom through oxygen linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis([1,1’-biphenyl]-4-yl)oxyphosphanium typically involves the reaction of biphenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate phosphorochloridates, which are subsequently converted to the desired product by treatment with appropriate nucleophiles .
Industrial Production Methods
Industrial production of Bis([1,1’-biphenyl]-4-yl)oxyphosphanium may involve large-scale reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can replace the biphenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug design.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Bis([1,1’-biphenyl]-4-yl)oxyphosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups facilitate binding to hydrophobic pockets, while the phosphorus atom can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bistriflimide: Known for its use in ionic liquids and as a superacid.
1,3-bis([1,1’-biphenyl]-4-yloxy)-2-propanol: Utilized in organic synthesis and materials science.
Uniqueness
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties compared to other organophosphorus compounds.
Eigenschaften
CAS-Nummer |
65463-59-4 |
|---|---|
Molekularformel |
C24H18O3P+ |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
oxo-bis(4-phenylphenoxy)phosphanium |
InChI |
InChI=1S/C24H18O3P/c25-28(26-23-15-11-21(12-16-23)19-7-3-1-4-8-19)27-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1 |
InChI-Schlüssel |
VNLLAFQWJYGVHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O[P+](=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


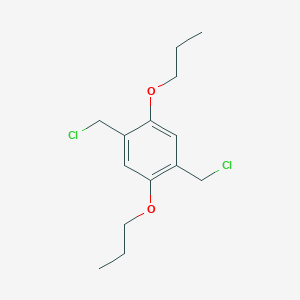
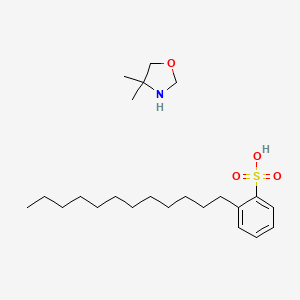
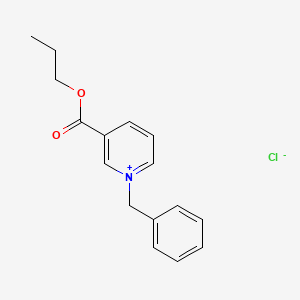
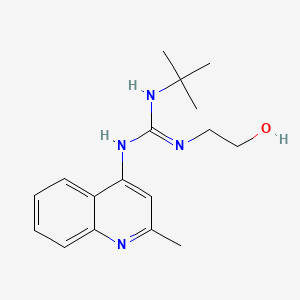

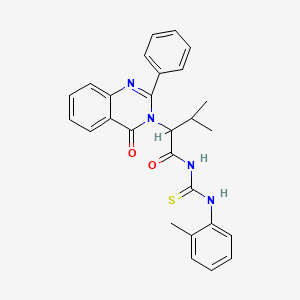
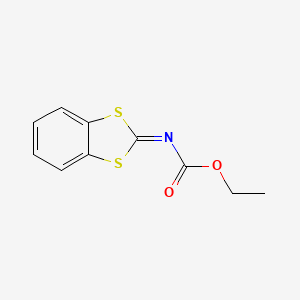


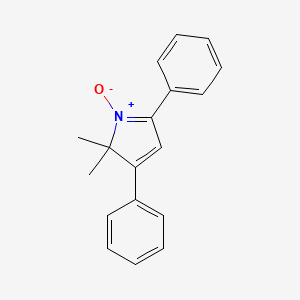
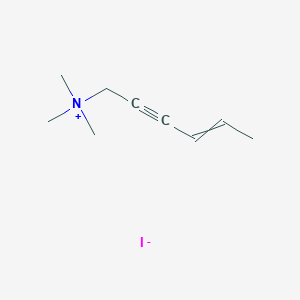

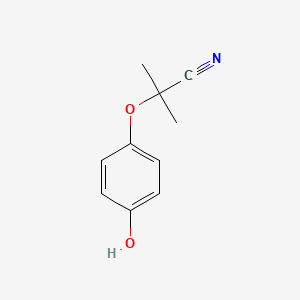
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
